molecular formula C7H13NO B1422194 6-Oxaspiro[2.5]octan-1-amine CAS No. 1250756-65-0

6-Oxaspiro[2.5]octan-1-amine

Cat. No. B1422194
CAS RN: 1250756-65-0
M. Wt: 127.18 g/mol
InChI Key: DZKJNOMPBWITCE-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octan-1-amine is a chemical compound with the CAS Number: 1250756-65-0 . It has a molecular weight of 127.19 . It also exists in the form of a hydrochloride salt with the CAS Number: 1779133-13-9 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound hydrochloride is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include air sensitivity and hygroscopic conditions .

Scientific Research Applications

Electrophilic Amination and Chemical Synthesis

The compound 6-Oxaspiro[2.5]octan-1-amine has been explored in the context of electrophilic amination of C-H-acidic compounds. This process involves introducing a 1-hydroxycyclohexylamino group at the acidic position, followed by various stabilization reactions. Such transformations are crucial in the synthesis of diverse organic compounds, indicating the potential utility of this compound in chemical synthesis (Andreae, Schmitz, Wulf, & Schulz, 1992).

Biological Activity and Epoxide Hydrolase Studies

The 1-oxaspiro[2.5]octane moiety, a part of this compound, is found in several biologically active spiroepoxide compounds. Studies on yeast epoxide hydrolase (YEH) from Rhodotorula glutinis have shown a preference for O-axial C3 epimers of 1-oxaspiro[2.5]octanes. This preference is significant as it impacts the enzymatic detoxification of spiroepoxides, suggesting potential applications in understanding biological processes and drug development (Weijers, Könst, Franssen, & Sudhölter, 2007).

Structural and Conformational Analysis

The structural and conformational analysis of this compound and its derivatives has been a subject of research, utilizing NMR spectroscopy. These studies are crucial for understanding the compound's behavior, including its reactivity and interactions with other molecules, which can be pivotal in medicinal chemistry and materials science (Montalvo-González & Ariza-Castolo, 2012).

Novel Reaction Pathways and Syntheses

This compound is involved in novel reaction pathways, such as the synthesis of N-Boc-2,3-methano-β-proline. Its unique structure enables access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, highlighting its role in the development of new synthetic methods and compounds (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).

Safety and Hazards

6-Oxaspiro[2.5]octan-1-amine hydrochloride can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

6-oxaspiro[2.5]octan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-6-5-7(6)1-3-9-4-2-7/h6H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKJNOMPBWITCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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